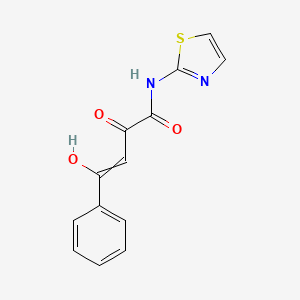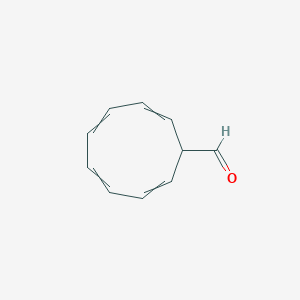
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of cyclononatetraene, characterized by the presence of an aldehyde functional group at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be synthesized through several methods. One common approach involves the protonation of the corresponding aromatic anion. The reaction typically requires low temperatures to stabilize the intermediate products. For instance, the all-cis isomer of cyclononatetraenyl anion can be prepared by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-speed counter-current chromatography can aid in the separation and purification of the compound .
化学反応の分析
Types of Reactions: Cyclonona-2,4,6,8-tetraene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the conjugated diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of cyclonona-2,4,6,8-tetraene-1-carboxylic acid.
Reduction: Formation of cyclonona-2,4,6,8-tetraene-1-methanol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which cyclonona-2,4,6,8-tetraene-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The conjugated diene system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions .
類似化合物との比較
Cyclonona-2,4,6,8-tetraene-1-carbaldehyde can be compared with other similar compounds such as:
Cyclononatetraene: The parent compound without the aldehyde group.
Cyclooctatetraene: A smaller ring system with similar conjugated diene properties.
Cycloheptatriene: Another cyclic compound with a conjugated diene system.
特性
CAS番号 |
343863-81-0 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
cyclonona-2,4,6,8-tetraene-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-9-10-7-5-3-1-2-4-6-8-10/h1-10H |
InChIキー |
RMBSTTPFQYNZLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC(C=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


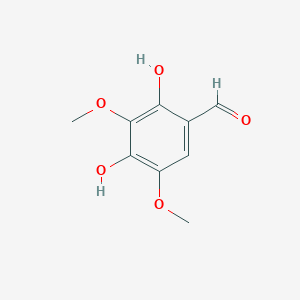
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
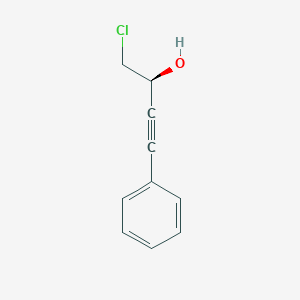
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
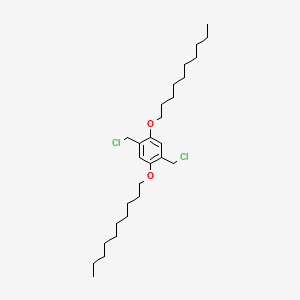
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
